![molecular formula C17H18N4O2S B2600470 N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-20-5](/img/structure/B2600470.png)
N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diversified Synthesis and Scaffold Development
Diversified Synthesis of Triazoloquinoline Derivatives
One study demonstrates a diversified synthesis method for triazoloquinoline derivatives, employing a Ugi four-component reaction. This method provides rapid access to structurally complex fused tricyclic scaffolds, highlighting its potential in developing novel compounds for further biological and chemical research applications (Y. An et al., 2017).
Anticonvulsant and Antimicrobial Agents
Novel Anticonvulsant Agents
Research into triazoloquinoxaline derivatives has led to the identification of compounds with significant anticonvulsant activities. These activities were evaluated using specific models, suggesting the potential of such compounds in developing new treatments for epilepsy and related disorders (Mohamed Alswah et al., 2013).
Antimicrobial and Antiprotozoal Agents
Another study focused on the synthesis of quinoxaline-oxadiazole hybrids, assessing their antimicrobial and antiprotozoal activities. These compounds displayed promising activities against various bacterial, fungal, and Trypanosoma cruzi strains, underscoring their potential in addressing infectious diseases (N. Patel et al., 2017).
Positive Inotropic Activity
Evaluation of Cardiac Activity
Studies on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have shown favorable inotropic activity, which could be beneficial in developing treatments for heart conditions. These compounds were evaluated in vitro, offering insights into their potential therapeutic applications in enhancing cardiac function (Chunbo Zhang et al., 2008).
Mécanisme D'action
Target of Action
Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors . This suggests that “N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide” might interact with specific enzymes or receptors in the body.
Mode of Action
The mode of action of “N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide” would depend on its specific targets. Given the wide range of biological activities shown by triazole compounds , it’s possible that this compound could interact with its targets in a number of ways, leading to various physiological effects.
Biochemical Pathways
Triazole compounds have been found to show versatile biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways affected by “N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide” would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of “N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide” would depend on its specific targets and mode of action. Given the wide range of biological activities shown by triazole compounds , it’s possible that this compound could have various effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-2,4,6-8,13H,3,5,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLMPDLHXVISEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

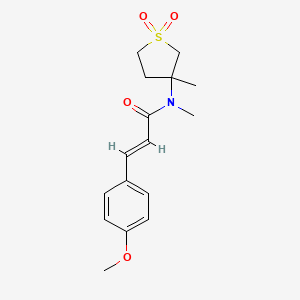
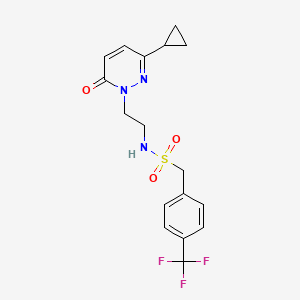
![2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2600391.png)
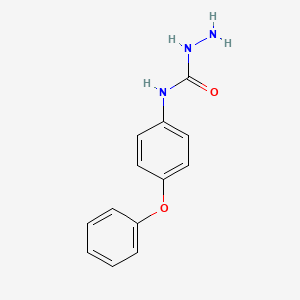
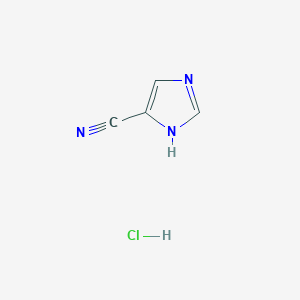



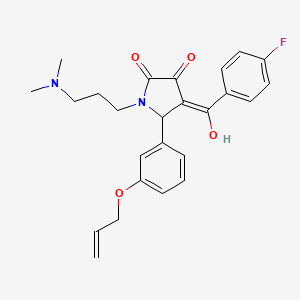
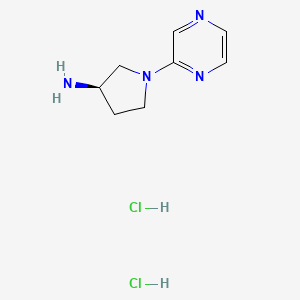
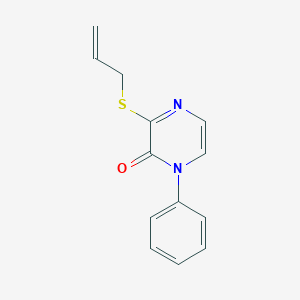
![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)

